molecular formula C7H8N4O B13738882 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine CAS No. 343330-75-6

4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13738882
CAS No.: 343330-75-6
M. Wt: 164.16 g/mol
InChI Key: OONSQPVWFWMASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine (CAS 343330-75-6) is a high-purity (96%) chemical building block supplied for research and development purposes. This compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine ring system found in ATP . This structural similarity makes it an attractive core structure for designing novel inhibitors of protein kinases, which are critical targets in cancer therapy . Researchers value this scaffold for its significant potential in anticancer drug discovery. Pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated potent in vitro anti-proliferative activity against a range of human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanism of action for this compound class often involves the inhibition of cyclin-dependent kinase 2 (CDK2) and other kinase targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VGFR2) . By targeting these essential enzymes, derivatives of this scaffold can interfere with cell cycle progression, induce apoptosis, and suppress tumor growth . This product is provided as a solid and is intended for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

343330-75-6

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

4-methoxy-7-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H8N4O/c1-11-4-8-7(12-2)5-3-9-10-6(5)11/h3-4H,1-2H3

InChI Key

OONSQPVWFWMASV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C2C1=NN=C2)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine

General Synthetic Approach

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of the fused bicyclic ring system through cyclization reactions starting from appropriately substituted pyrazole and pyrimidine precursors. For this compound, the key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: This is commonly achieved by condensation of 3-amino-1H-pyrazole derivatives with β-dicarbonyl compounds or their equivalents, followed by cyclization under acidic or basic conditions.
  • Introduction of substituents at the 4- and 7-positions: The 4-methoxy group can be introduced either by direct substitution on the pyrimidine ring or by using methoxy-substituted precursors. The 7-methyl group is generally introduced via methylation reactions or by employing methyl-substituted starting materials.

Specific Synthetic Routes

Based on extensive literature analysis, including related pyrazolo[3,4-d]pyrimidine derivatives, the following synthetic routes are outlined:

Chlorination and Nucleophilic Substitution Route
  • Step 1: Chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
    Using phosphorus oxychloride (POCl3) in the presence of a base such as trimethylamine, the 4-position carbonyl is converted to a 4-chloro substituent, yielding 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Step 2: Nucleophilic substitution with methoxide ion
    The 4-chloro derivative undergoes nucleophilic aromatic substitution with sodium methoxide or potassium methoxide in methanol to afford 4-methoxy-7-methyl-pyrazolo[3,4-d]pyrimidine derivatives.

This method benefits from the availability of chlorinated intermediates and the high nucleophilicity of methoxide, allowing selective substitution at the 4-position.

Hydrazinyl Intermediate Route
  • Starting from 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, hydrazinolysis yields 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile intermediate.
  • This intermediate can be further functionalized by condensation with aldehydes or ketones to form Schiff bases, or reacted with isothiocyanates to form thiourea derivatives, which can be cyclized or modified to introduce methoxy groups at the 4-position through subsequent substitution or methylation reactions.

Reaction Conditions and Optimization

  • Solvents: Common solvents include ethanol, methanol, dimethylformamide (DMF), and butanol, chosen based on the solubility of reactants and nucleophiles.
  • Catalysts: Acetic acid is often used as a catalyst in condensation reactions to facilitate ring closure.
  • Temperature: Reflux conditions are common for nucleophilic substitution and condensation steps, typically in the range of 80–120 °C.
  • Bases: Triethylamine or potassium carbonate may be used to neutralize acids and promote substitution reactions.

Purification and Characterization

  • Purification is generally achieved by recrystallization or chromatographic techniques such as column chromatography.
  • Characterization involves NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm the substitution pattern and purity.

Data Table: Representative Synthetic Examples and Yields

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one POCl3, trimethylamine, reflux 4-chloro-6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidine 75–85 Chlorination at 4-position
2 4-chloro-derivative Sodium methoxide, methanol, reflux 4-methoxy-7-methyl-pyrazolo[3,4-d]pyrimidine 65–78 Nucleophilic substitution
3 4-chloro-derivative Hydrazine hydrate, reflux 4-hydrazinyl-6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidine 70–80 Intermediate for further derivatization
4 Hydrazinyl intermediate Aromatic aldehydes, ethanol, acetic acid, reflux Schiff base derivatives 60–75 Functionalization step

Research Discoveries and Analytical Insights

  • The amino and methoxy substitutions at the 4-position significantly influence the electronic properties and biological activity of pyrazolo[3,4-d]pyrimidines, as demonstrated in related energetic materials and anticancer compounds. For example, amino groups can enhance detonation performance but reduce thermal stability, while methoxy groups provide electron-donating effects that modulate kinase inhibition potency.
  • Structure-activity relationship (SAR) studies on pyrazolo[3,4-d]pyrimidine derivatives highlight the importance of substituents at the 4- and 7-positions for target selectivity and efficacy, particularly in EGFR and VEGFR inhibition relevant to anticancer activity.
  • Molecular docking and in vitro assays confirm that the 4-methoxy substituent contributes to favorable binding interactions within the ATP-binding pocket of kinases, enhancing inhibitory activity.
  • Synthetic versatility of the hydrazinyl intermediate allows for diverse modifications, enabling the exploration of a wide chemical space for drug discovery and material science applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

  • Mechanism of Action : Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). For instance, a study reported an IC50 range of 0.3–24 µM for various derivatives, with specific compounds demonstrating significant efficacy in MCF-7 breast cancer models by inhibiting cell migration and inducing DNA fragmentation .
  • Case Study : Compound 5i was identified as a potent non-selective dual inhibitor, effectively suppressing tumor growth and promoting apoptosis in vitro . This suggests that further development of such derivatives could lead to novel anticancer therapies.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been evaluated through various assays.

  • In Vitro Studies : Derivatives have been screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. A significant reduction in inflammation was observed in formalin-induced paw edema models, indicating their therapeutic potential .
  • Structure-Activity Relationship (SAR) : The study of SAR has revealed that specific substitutions on the pyrazolo[3,4-d]pyrimidine core can enhance anti-inflammatory activity. This information is vital for the rational design of more effective anti-inflammatory agents.

Neurological Applications

The compound also shows promise in treating central nervous system disorders.

  • Phosphodiesterase Inhibition : Pyrazolo[3,4-d]pyrimidines have been identified as selective inhibitors of phosphodiesterase type 2 (PDE2), which is involved in the hydrolysis of cyclic nucleotides that regulate neuronal signaling pathways. This inhibition can potentially improve cognitive function and treat conditions such as schizophrenia and depression .
  • Case Study : A patent highlights the use of specific pyrazolo[3,4-d]pyrimidines for treating neurodegenerative disorders by modulating synaptic transmission through PDE inhibition . This suggests a pathway for developing new treatments for cognitive impairments associated with various psychiatric conditions.

Synthesis and Structural Variations

The synthesis of 4-methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine derivatives involves various chemical modifications that enhance their biological activities.

CompoundStructureBiological Activity
Compound 1StructureEGFR Inhibitor
Compound 2StructureCOX Inhibitor
Compound 3StructurePDE2 Inhibitor

Note: Structures are illustrative; actual structures should be referenced from chemical databases.

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for its kinase activity .

Comparison with Similar Compounds

Substituent Variations at Positions 4 and 7

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituents at positions 4 and 7. Key comparisons include:

Compound Position 4 Substituent Position 7 Substituent Key Properties/Activities Reference
4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine Methoxy (-OCH₃) Methyl (-CH₃) Moderate lipophilicity; potential kinase inhibition N/A
4-(Phenylamino)pyrazolo[3,4-d]pyrimidine (Compound A) Phenylamino (-NHPh) H Enhanced protein-binding affinity due to aromatic NH group
1-Phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine (Compound J) Amino (-NH₂) Phenyl (-Ph) Improved solubility; antitumor activity in vitro
3-(4-Chlorophenyl)-4-amino-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine (Compound 44) Amino (-NH₂) 4-Chlorophenyl (-ClPh) Potent anti-Trypanosoma cruzi activity; high metabolic stability


Key Insights :

  • Methoxy vs.
  • Methyl vs. Aromatic Substituents : The methyl group at position 7 offers steric hindrance without significant electronic effects, whereas bulkier groups like 4-chlorophenyl (Compound 44) enhance parasitic activity but may increase cytotoxicity .

Nucleoside Derivatives

Pyrazolo[3,4-d]pyrimidine nucleosides (e.g., Compounds 50–52) feature ribofuranosyl or deoxyribose moieties, enabling DNA/RNA incorporation. Unlike the target compound, these derivatives exhibit antiviral and antiparasitic activities but face challenges in synthesis and metabolic stability .

Property This compound Nucleoside Analogs (e.g., Compound 44)
Water Solubility Moderate (due to methoxy group) High (sugar moiety enhances solubility)
Metabolic Stability High (stable to Phase I/II enzymes) Variable; some show high stability
Biological Target Kinases, enzymes DNA/RNA polymerases, parasitic proteins

Fused-Ring and Hybrid Systems

Compounds with fused pyrido or imidazole rings (e.g., pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines) exhibit distinct electronic profiles. For example:

  • 7-(Furan-2-ylmethylene)-pyrido-pyrazolo-pyrimidine-dione : The fused dione system increases hydrogen-bonding capacity, enhancing interactions with enzymatic active sites .
  • Imidazole-substituted analogs : Improved π-π stacking with aromatic residues in target proteins .

Comparison : The target compound’s simpler structure may limit multitarget engagement but reduces synthetic complexity compared to fused systems.

Biological Activity

4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its structural similarity to adenine and other purines. This similarity allows it to interact with various biological targets, particularly kinases involved in cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells by targeting key signaling pathways:

  • Inhibition of Kinases : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with reported IC50 values ranging from 0.3 to 24 µM across various studies. For instance, a derivative of this compound demonstrated significant inhibition of tumor growth in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration and cycle progression .
  • Mechanism of Action : Molecular docking studies indicate that the compound binds effectively to the ATP-binding site of kinases, mimicking adenine interactions. This binding is crucial for inhibiting kinase activity, which is often upregulated in cancer cells .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits several other biological activities:

  • Antimicrobial Activity : Compounds within the pyrazolo[3,4-d]pyrimidine class have demonstrated antimicrobial properties against various bacterial and fungal strains. The structure has been associated with enhanced activity against resistant strains .
  • Anti-inflammatory Effects : Some derivatives have shown potential as anti-inflammatory agents by inhibiting pathways that lead to inflammation and pain .

Study 1: Anticancer Efficacy

In a study involving MCF-7 cells treated with a derivative of this compound (Compound 5i), researchers observed:

  • Tumor Growth Inhibition : Significant reduction in tumor size compared to untreated controls.
  • Apoptosis Induction : Increased markers of apoptosis were detected through flow cytometry analysis.
  • Cell Migration Suppression : Wound healing assays indicated reduced migratory capacity of treated cells.

Study 2: Antimicrobial Testing

A series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were tested against various pathogens:

  • Results : The compounds exhibited varying degrees of antimicrobial activity, with some showing effectiveness against multi-drug resistant strains .

Data Table: Biological Activity Summary

Activity TypeMechanismIC50 Range (µM)Reference
EGFR InhibitionCompetitive inhibition at ATP site0.3 - 24
VEGFR2 InhibitionDual inhibition0.3 - 7.6
AntimicrobialInhibition of bacterial/fungal growthVariable
Anti-inflammatoryModulation of inflammatory pathwaysNot specified

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, a related compound (4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) is synthesized via:

Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate via coupling reactions.

Formamidine addition to generate intermediates.

Cyclization and chlorination steps .
Optimization employs statistical design of experiments (DoE) to reduce trial-and-error approaches. Computational methods like quantum chemical calculations predict reaction pathways, while experimental parameters (temperature, solvent, catalysts) are iteratively refined using factorial designs .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :
  • X-ray crystallography provides precise bond lengths and angles (e.g., mean C–C bond deviation: 0.002 Å in related structures) .
  • NMR spectroscopy resolves substituent positions (e.g., methoxy and methyl groups in the title compound).
  • Mass spectrometry confirms molecular weight and fragmentation patterns.
    For heterocyclic systems, combining these methods ensures accurate assignment of regioisomers and tautomeric forms .

Advanced Research Questions

Q. How can computational modeling accelerate the design of pyrazolo[3,4-d]pyrimidine-based inhibitors for therapeutic targets?

  • Methodological Answer :
  • Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reactivity.
  • Molecular docking screens binding affinities to targets like hypoxanthine-guanine phosphoribosyltransferase, a key enzyme in nucleotide metabolism .
  • Reaction path search algorithms identify energetically favorable intermediates, reducing experimental redundancy .
    For example, ICReDD’s integrated computational-experimental workflows reduce reaction development time by 30–50% .

Q. How should researchers address contradictions in toxicity data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :
  • Dose-response analysis : Compare TDLo (lowest toxic dose) and LDLo (lowest lethal dose) across studies. For example, oral TDLo in mice ranges from 250–500 mg/kg for related compounds .
  • Species-specific metabolism : Human hepatocyte assays clarify discrepancies between rodent and human toxicity.
  • Mechanistic studies : Investigate off-target effects (e.g., renal or hepatic toxicity via oxidative stress markers) .
    Contradictions often arise from variations in purity, exposure routes, or assay sensitivity, necessitating rigorous batch validation .

Q. What advanced separation techniques improve the purity of pyrazolo[3,4-d]pyrimidine derivatives for pharmacological studies?

  • Methodological Answer :
  • High-performance liquid chromatography (HPLC) : Use C18 columns with gradient elution (e.g., acetonitrile/water) to resolve polar impurities.
  • Membrane filtration : Nanofiltration removes endotoxins in drug candidates.
  • Crystallization optimization : Solvent polarity adjustments enhance crystal lattice integrity, as demonstrated in 7H-pyrrolo[2,3-d]pyrimidin-4-ol purification .

Key Considerations for Researchers

  • Avoid oversimplification : Structural analogs (e.g., 4-hydroxy derivatives) exhibit divergent biological activities due to substituent electronic effects .
  • Interdisciplinary collaboration : Combine synthetic chemistry, computational modeling, and toxicology to mitigate research bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.